molecular formula C5H5F3O2S B039080 S-methyl 4,4,4-trifluoro-3-oxobutanethioate CAS No. 118528-85-1

S-methyl 4,4,4-trifluoro-3-oxobutanethioate

Cat. No.: B039080
CAS No.: 118528-85-1
M. Wt: 186.15 g/mol
InChI Key: KAIWRFAUEDCFSZ-UHFFFAOYSA-N
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Description

S-methyl 4,4,4-trifluoro-3-oxobutanethioate is a versatile and highly valuable fluorinated β-ketothioester building block designed for advanced synthetic chemistry and medicinal chemistry research. Its core structure features a reactive 1,3-dicarbonyl system, activated by the strong electron-withdrawing trifluoromethyl group, which enhances its acidity and susceptibility to nucleophilic attack. The thioester moiety, compared to a typical oxoester, offers distinct chemoselectivity in reactions, often serving as a more reactive acyl anion equivalent or a soft electrophile.

Properties

IUPAC Name

S-methyl 4,4,4-trifluoro-3-oxobutanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O2S/c1-11-4(10)2-3(9)5(6,7)8/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIWRFAUEDCFSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391411
Record name SBB058285
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118528-85-1
Record name SBB058285
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-Methyl 4,4,4-trifluoro-1-thioacetoacetate
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Preparation Methods

Thioesterification with Methanethiol

The acid chloride intermediate reacts with methanethiol at ≤-10°C to yield TMTFAA. Post-reaction, the mixture is warmed to room temperature and distilled under reduced pressure (73 torr) to isolate the product (boiling point: 78°–80°C).

ParameterValue
ThiolMethanethiol
Temperature≤-10°C during addition
PurificationVacuum distillation
YieldHigh purity (GC/MS confirmed)

This method’s efficiency is attributed to the avoidance of intermediate isolation and the use of distillation for purification.

ParameterValue
CatalystSodium ethoxide
SolventHexane, THF, or MTBE
Temperature5°C–65°C
Yield>90% (for ethyl ester)

Challenges include the nucleophilicity of methanethiol versus ethyl acetate and potential side reactions.

SolventDispersibilityYield Improvement
AcetonitrileHigh15%–20%
DichloromethaneModerate
TolueneLow

Comparative Analysis of Methods

Efficiency and Scalability

The two-step method is industrially favored due to its simplicity and high purity. In contrast, Claisen-based routes require catalyst recovery and solvent recycling, increasing complexity.

Mechanistic Insights and Side Reactions

Thioesterification Mechanism

The reaction proceeds via nucleophilic acyl substitution, where methanethiol attacks the electrophilic carbonyl carbon of the acid chloride, displacing chloride.

CF3C(O)Cl+CH3SHCF3C(O)SCH3+HCl\text{CF}3\text{C(O)Cl} + \text{CH}3\text{SH} \rightarrow \text{CF}3\text{C(O)SCH}3 + \text{HCl}

Competing Pathways

  • Hydrolysis : Moisture leads to carboxylic acid formation, necessitating anhydrous conditions.

  • Over-Addition : Excess methanethiol may reduce ketone functionality, though the electron-withdrawing trifluoromethyl group mitigates this.

Industrial-Scale Optimization Strategies

Continuous Flow Reactors

Adopting continuous flow systems could enhance temperature control during the exothermic ketene reaction, improving yield and safety.

In Situ Methanethiol Generation

Generating methanethiol in situ from dimethyl disulfide and reducing agents (e.g., NaBH4_4) could simplify handling .

Chemical Reactions Analysis

Types of Reactions

S-methyl 4,4,4-trifluoro-3-oxobutanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of this compound .

Scientific Research Applications

Organic Synthesis

S-methyl 4,4,4-trifluoro-3-oxobutanethioate serves as a versatile reagent in organic synthesis. It acts as a building block for more complex molecules due to its ability to undergo various chemical reactions:

  • Oxidation: Can be oxidized to form sulfoxides and sulfones.
  • Reduction: Reduction reactions convert the thioester group to a thiol group.
  • Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Table 1: Reaction Types and Conditions

Reaction TypeMajor ProductsCommon ReagentsConditions
OxidationSulfoxides, sulfonesHydrogen peroxideControlled temperature
ReductionThiolsLithium aluminum hydrideAnhydrous conditions
SubstitutionSubstituted derivativesSodium methoxideControlled pH

Biological Studies

In biological research, this compound is used to investigate enzyme mechanisms and protein interactions. Its trifluoromethyl group enhances binding affinity to biological targets, facilitating studies on inhibition or modulation of enzyme activity.

Case Study: Enzyme Interaction
A study demonstrated that this compound effectively inhibited a specific enzyme involved in metabolic pathways. The compound's structural features allowed for strong interactions with the enzyme's active site, leading to significant alterations in enzymatic activity.

Industrial Applications

In the industrial sector, this compound is utilized for the production of specialty chemicals and materials. Its unique chemical properties make it suitable for developing new materials with enhanced performance characteristics.

Table 2: Industrial Uses

Application AreaDescription
Specialty ChemicalsUsed as an intermediate in chemical synthesis
Material ScienceDevelopment of new polymers and coatings

Mechanism of Action

The mechanism of action of S-methyl 4,4,4-trifluoro-3-oxobutanethioate involves its interaction with specific molecular targets, such as enzymes and proteins. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The thioester group can undergo hydrolysis, releasing active thiol species that further interact with biological molecules .

Comparison with Similar Compounds

Ethyl 4,4,4-Trifluoro-2-methyl-3-oxobutanoate

  • Structure : Ethyl ester derivative with a branched methyl group at the 2-position (C₇H₉F₃O₃; MW 198.14) .
  • Key Differences: Replaces the thioester (-SMe) with an oxygen-based ethyl ester (-OEt).
  • Applications : Used as a fluorinated building block in pharmaceuticals and fine chemicals. The ethyl ester group improves lipophilicity compared to TMTFAA, enhancing membrane permeability in biological systems .

Methyl 3-Oxobutanoate (Methyl Acetoacetate)

  • Structure: Non-fluorinated analog with a methyl ester and acetyl group (C₅H₈O₃; MW 116.11) .
  • Key Differences: Absence of fluorine atoms results in lower thermal and chemical stability. Higher susceptibility to keto-enol tautomerism and hydrolysis.
  • Applications : Widely used as a solvent, flavoring agent, and precursor in organic synthesis. Its lack of fluorine limits its utility in environments requiring oxidative resistance .

Methyl 4-(3,4-Difluorophenyl)-3-oxobutanoate

  • Structure : Aryl-substituted derivative with a 3,4-difluorophenyl group (C₁₁H₁₀F₂O₃; MW 252.19) .
  • Key Differences :
    • Incorporation of an aromatic ring introduces π-π stacking interactions , enhancing binding affinity in pharmaceutical targets.
    • The difluoro substituent on the phenyl ring modulates electronic effects, altering reactivity compared to TMTFAA.
  • Applications : High-purity reference material for drug development, particularly in synthesizing diabetes therapeutics like sitagliptin .

Butanethioic Acid, S-Methyl Ester

  • Structure : Simpler thioester lacking the trifluoro and oxo groups (C₅H₁₀OS; MW 118.20) .
  • Key Differences: Non-fluorinated and lacks the ketone functionality, reducing electrophilicity. Volatile sulfur compound associated with undesirable aromas in overripe fruits.
  • Applications: Limited to niche roles in flavor chemistry due to its sensory impact .

Data Table: Structural and Functional Comparison

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications References
S-Methyl 4,4,4-trifluoro-3-oxobutanethioate CF₃, thioester, 3-oxo ~198.14 Herbicide precursor; high stability
Ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate CF₃, ethyl ester, 2-methyl 198.14 Pharmaceutical intermediate
Methyl 3-oxobutanoate Acetyl, methyl ester 116.11 Solvent; flavoring agent
Methyl 4-(3,4-difluorophenyl)-3-oxobutanoate 3,4-difluorophenyl, methyl ester 252.19 Diabetes drug intermediate
Butanethioic acid, S-methyl ester Thioester, linear chain 118.20 Flavor chemistry (overripe notes)

Key Findings and Implications

  • Fluorination Effects: The trifluoro group in TMTFAA significantly enhances resistance to metabolic degradation compared to non-fluorinated analogs like methyl 3-oxobutanoate. This property is critical in herbicide formulations requiring environmental persistence .
  • Thioester vs. Ester Reactivity: The thioester group in TMTFAA increases nucleophilic susceptibility at the carbonyl carbon, facilitating reactions with amines or thiols in agrochemical synthesis. Oxygen-based esters (e.g., ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate) exhibit slower reaction kinetics due to lower electrophilicity .
  • Aromatic vs. Aliphatic Substituents: Aryl-substituted derivatives (e.g., methyl 4-(3,4-difluorophenyl)-3-oxobutanoate) demonstrate enhanced binding to biological targets via aromatic interactions, a feature absent in TMTFAA .

Biological Activity

S-Methyl 4,4,4-trifluoro-3-oxobutanethioate (CAS No. 83643-84-9) is a compound of increasing interest due to its potential applications in medicinal chemistry and agricultural science. This article explores its biological activity, synthesis, and relevant research findings.

PropertyValue
Molecular FormulaC5_5H5_5F3_3O3_3
Molecular Weight170.09 g/mol
CAS Number83643-84-9
Boiling Point117°C to 118°C
Density1.34 g/cm³

Synthesis and Applications

This compound is primarily used as a drug intermediate and a catalyst in various organic reactions such as cyclization and oxidation processes . Its trifluoromethyl group enhances its reactivity and biological activity, making it valuable in synthesizing more complex molecules.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of trifluoromethyl ketones can inhibit the growth of various bacteria and fungi. The introduction of the thioate group in this compound may enhance this activity through increased lipophilicity and membrane permeability .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. For example, it may act as an inhibitor of certain cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs, necessitating further studies on its interactions with metabolic pathways .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several trifluoromethyl-containing compounds against E. coli and Staphylococcus aureus. The results showed that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Cytotoxicity Assessment : In vitro cytotoxicity assays demonstrated that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity suggests potential for development as an anticancer agent .

Research Findings

Recent studies have focused on the synthesis of derivatives of this compound to enhance its biological properties:

  • Enhanced Antimicrobial Activity : Modifications to the thioate group have been shown to improve antimicrobial efficacy against resistant strains .
  • Synergistic Effects : Combinations of this compound with other antimicrobial agents have demonstrated synergistic effects, leading to lower effective doses required for therapeutic efficacy .

Q & A

Q. What models explain the intracellular accumulation and retention of this compound in cellular studies?

  • Methodological Answer : A "re-binding" model (as proposed for maytansinoids in ) suggests weak but high-avidity interactions with abundant intracellular targets (e.g., tubulin dimers). Liposome assays with encapsulated tubulin simulate intracellular environments, demonstrating concentration-dependent retention via fluorescence quenching .

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